molecular formula C14H12O3 B1348988 4-(Phenoxymethyl)benzoic acid CAS No. 31719-76-3

4-(Phenoxymethyl)benzoic acid

Cat. No. B1348988
CAS RN: 31719-76-3
M. Wt: 228.24 g/mol
InChI Key: GRBUVHSYBRTCIB-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)benzoic acid is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 4-(Phenoxymethyl)benzoic acid contains a total of 30 bonds. These include 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

4-(Phenoxymethyl)benzoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 401.8±28.0 °C at 760 mmHg, and a melting point of 223 - 226 . It also has a molar refractivity of 64.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 186.7±3.0 cm3 .

Scientific Research Applications

Antimicrobial Activity

4-(Phenoxymethyl)benzoic acid and its derivatives have been explored for antimicrobial properties. A study conducted by Drăcea et al. (2010) evaluated the antimicrobial activity of new thioureides derived from 2-(4-ethyl-phenoxymethyl) benzoic acid. These compounds displayed specific activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with minimal inhibitory concentrations (MICs) ranging from 3.9 μg/mL to 250 μg/mL (Drăcea et al., 2010).

Polymerization Applications

In polymer science, derivatives of 4-(Phenoxymethyl)benzoic acid are utilized. Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of a derivative, 4-(4-hydroxybenzylideneamino)benzoic acid (HBBA), using horseradish peroxidase. The polymer showed high thermal stability and was characterized using various analytical techniques (Kumbul et al., 2015).

Antioxidation Activity

Nonaka et al. (2005) synthesized resins with phenolic derivatives, including 4-hydroxy benzoic acid, demonstrating antioxidation abilities. These resins acted as radical scavengers and showed high inhibition ability against the generation of hydroperoxide (Nonaka et al., 2005).

Biosensor Development

Castaño-Cerezo et al. (2020) developed a synthetic biosensor for detecting different benzoic acid derivatives, including 4-hydroxybenzoic acid, in Saccharomyces cerevisiae. This biosensor could detect the in vivo production of these compounds and showed good linearity between fluorescence and concentration (Castaño-Cerezo et al., 2020).

Water Treatment Applications

Ghoshdastidar and Tong (2013) studied the treatment of benzoic acid herbicides using membrane bioreactor technology. This method proved effective in reducing these herbicides in simulated wastewater, demonstrating its potential in water treatment applications (Ghoshdastidar & Tong, 2013).

Safety And Hazards

4-(Phenoxymethyl)benzoic acid can cause skin irritation and serious eye damage. It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

properties

IUPAC Name

4-(phenoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBUVHSYBRTCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenoxymethyl)benzoic acid

CAS RN

31719-76-3
Record name 4-(Phenoxymethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31719-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Phenol 2 (4.706 g, 50.0 mmol) and KOH (6.172 g, 110 mmol) were combined in dimethyl sulfoxide (DMSO) (250 ml). 4-Chloromethylbenzoic acid 1 (8.530 g, 50.0 mmol) was added. The mixture was stirred at room temperature overnight. The mixture was then poured into H2O and acidified with concentrated HCl. The solution was then extracted and concentrated to give a solid. The solid was dissolved in an aqueous sodium bicarbonate solution, then washed with ethyl acetate. The aqueous mixture was then acidified with dilute HCl forming a precipitate which was filtered and dried to give about 3.7 g of 4-phenoxymethylbenzoic acid 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Kronenberger, GM Ferreira, ADF de Souza… - Bioorganic & Medicinal …, 2020 - Elsevier
The enzyme dihydrofolate reductase from M. tuberculosis (MtDHFR) has a high unexploited potential to be a target for new drugs against tuberculosis (TB), due to its importance for …
Number of citations: 8 www.sciencedirect.com
D Zhao, H Liu, L Zheng, G He, D Qu, S Han - Medicinal Chemistry …, 2013 - Springer
… group R 2 utilizing benzoic acid, 4-phenoxymethyl-benzoic acid, and phenoxy-acetic acid … μM) when the big rigid fragment 4-phenoxymethyl-benzoic acid was incorporated into the 4-…
Number of citations: 4 link.springer.com
H Oelschläger, A Seeling - … ASPECTS OF DRUG DESIGN AND ACTION - ndl.ethernet.edu.et
Some groups of drugs, eg, anti-infectives, are undergoing a process of continual development. In contrast, the local anesthetics that are indispensable to attain freedom from pain in …
Number of citations: 0 ndl.ethernet.edu.et
T Ai, R Willett, J Williams, R Ding… - ACS medicinal …, 2017 - ACS Publications
Guided by antiproliferative activity in MIA PaCa-2 cells, we have performed preliminary structure–activity relationship studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. …
Number of citations: 17 pubs.acs.org
C Fleck, M Kämena, L Tschritter, L Kersten… - …, 2001 - thieme-connect.com
Until now, no optimal local anaesthetic drug with long lasting effect and low toxicity has been developed. Fomocaine (CAS 17692-39-6), introduced in the German extrapharmacopoeia (…
Number of citations: 10 www.thieme-connect.com
L Wendt - 2021 - d-nb.info
Among the many different biochemical processes ensuring a coordinated cellular response to countless external influences, G protein-coupled receptors (GPCRs) play an integral role. …
Number of citations: 0 d-nb.info
K Fujita, H Hattori - Tetrahedron, 2016 - Elsevier
We prepared several of a new type of a dendritic ligand with a phosphine core by using tris(4-hydroxyphenyl)phosphine oxide and poly(aryl ether) dendron. In particular, when an …
Number of citations: 8 www.sciencedirect.com
S Riley - 2011 - search.proquest.com
This manuscript details research done in both the field of organic chemistry, in particular the realms of total synthesis and biorenewable chemicals. The first part describes the chemical …
Number of citations: 6 search.proquest.com
YF Liang, Y Yuan, T Shen, S Song… - Chinese Journal of …, 2018 - Wiley Online Library
The I 2 catalyzed highly selective oxidative condensation of cyclohexenones and alcohols for the synthesis of aryl alkyl ethers has been described. DMSO is employed as the mild …
Number of citations: 9 onlinelibrary.wiley.com
GA Kraus, S Riley, T Cordes - Green Chemistry, 2011 - pubs.rsc.org
Aromatics from pyrones: para -substituted alkyl benzoates from alkenes , coumalic acid and methyl coumalate - Green Chemistry (RSC Publishing) DOI:10.1039/C1GC15650K Royal …
Number of citations: 51 pubs.rsc.org

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